REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[C:15]([F:16])=[CH:14][C:13]([F:17])=[CH:12][N:11]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:20])C.[NH4+]>C(O)=O>[F:16][C:15]1[C:10]([CH2:9][O:8][C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:20])[CH:7]=2)=[N:11][CH:12]=[C:13]([F:17])[CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OCC1=NC=C(C=C1F)F
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the liquid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)F)COC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |